molecular formula C18H18N2O4S2 B2578700 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2191265-16-2

1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2578700
CAS No.: 2191265-16-2
M. Wt: 390.47
InChI Key: XWIZXJHZVHOHAQ-UHFFFAOYSA-N
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Description

The compound “1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Polymer Synthesis and Properties

The compound is integral in synthesizing highly luminescent polymers, such as those containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which are notable for their strong fluorescence, high quantum yield, and solubility in common organic solvents. These properties make them suitable for various applications, including optoelectronic devices (Zhang & Tieke, 2008).

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte synthesized from a similar compound has been used as an electron transport layer in inverted polymer solar cells, significantly improving power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).

Catalysis

Sulfonic acid functionalized pyridinium chloride, derived from related chemical structures, serves as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing the compound's utility in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).

Chemosensors for Metal Ions

Derivatives of the compound have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, exhibiting remarkable selectivity towards Cu2+ ions. This selectivity, coupled with a color change upon complexation, highlights its potential as a chemosensor (Gosavi-Mirkute et al., 2017).

Organic Electronics

The compound's derivatives have been employed in the synthesis of materials for organic electronics, demonstrating their utility in creating components with desirable electronic and optical properties for devices like solar cells and light-emitting diodes (Gendron et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its properties through medicinal chemistry techniques, and investigating its mechanism of action .

Properties

IUPAC Name

1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-17-5-6-18(22)20(17)15-1-3-16(4-2-15)26(23,24)19-9-7-13(11-19)14-8-10-25-12-14/h1-4,8,10,12-13H,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIZXJHZVHOHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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